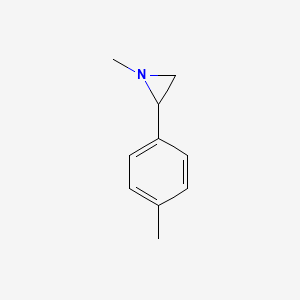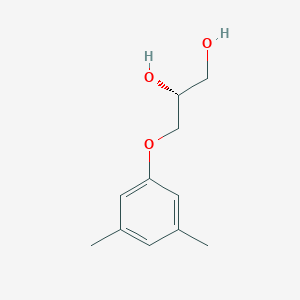
1,2-Propanediol, 3-(3,5-dimethylphenoxy)-, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Propanediol, 3-(3,5-dimethylphenoxy)-, ®- is a chemical compound with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol . This compound is known for its unique structural properties, which include a phenoxy group substituted with two methyl groups at the 3 and 5 positions, attached to a 1,2-propanediol backbone. It is often used in various scientific research applications due to its distinct chemical characteristics.
準備方法
The synthesis of 1,2-Propanediol, 3-(3,5-dimethylphenoxy)-, ®- typically involves the reaction of 3,5-dimethylphenol with epichlorohydrin, followed by a ring-opening reaction with a base to form the desired product. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Solvent: Common solvents include dichloromethane or toluene.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are used to promote the ring-opening reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
1,2-Propanediol, 3-(3,5-dimethylphenoxy)-, ®- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted phenoxy derivatives.
科学的研究の応用
1,2-Propanediol, 3-(3,5-dimethylphenoxy)-, ®- has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Propanediol, 3-(3,5-dimethylphenoxy)-, ®- involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their function and activity.
類似化合物との比較
1,2-Propanediol, 3-(3,5-dimethylphenoxy)-, ®- can be compared with similar compounds such as:
1,2-Propanediol, 3-phenoxy-: Lacks the methyl groups at the 3 and 5 positions, resulting in different chemical and biological properties.
1,2-Propanediol, 3-(4-methylphenoxy)-: Has a single methyl group at the 4 position, leading to variations in reactivity and interactions.
The uniqueness of 1,2-Propanediol, 3-(3,5-dimethylphenoxy)-, ®- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
61248-73-5 |
|---|---|
分子式 |
C11H16O3 |
分子量 |
196.24 g/mol |
IUPAC名 |
(2R)-3-(3,5-dimethylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C11H16O3/c1-8-3-9(2)5-11(4-8)14-7-10(13)6-12/h3-5,10,12-13H,6-7H2,1-2H3/t10-/m1/s1 |
InChIキー |
BUPIGXJCEVUNSJ-SNVBAGLBSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)OC[C@@H](CO)O)C |
正規SMILES |
CC1=CC(=CC(=C1)OCC(CO)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



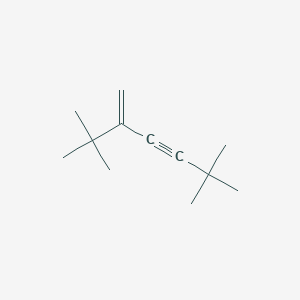

![(5-Phenylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B14598990.png)
![(1,4-Phenylene)bis{[4-(chloromethyl)phenyl]methanone}](/img/structure/B14598992.png)


![3,6,8-Trimethylbenzo[g]isoquinoline](/img/structure/B14599007.png)
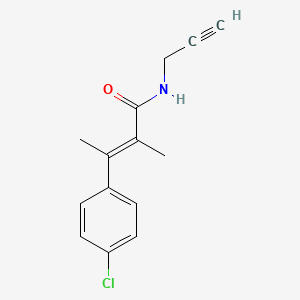
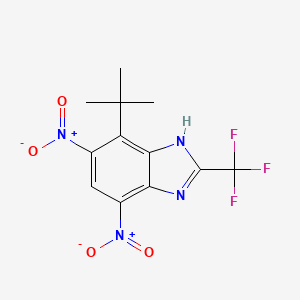
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-chlorobenzene](/img/structure/B14599019.png)

![[6-(1-Acetyloxy-3-methyl-5,8-dioxonaphthalen-2-yl)-3-methyl-5,8-dioxonaphthalen-1-yl] acetate](/img/structure/B14599036.png)
